2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine
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Overview
Description
2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-c][1,5]naphthyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a fused ring system that includes an imidazole ring and a naphthyridine ring, with methyl and isobutyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization, can yield the desired imidazo[4,5-c][1,5]naphthyridine derivative . The reaction conditions typically involve the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be carried out under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine has several scientific research applications, including:
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as dyes and sensors.
Mechanism of Action
The mechanism of action of 2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine can be compared with other similar compounds, such as:
1,5-Naphthyridine: A related compound with a similar fused ring system but lacking the imidazole ring.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with an imidazole ring fused to a pyridine ring.
Quinoline: A compound with a fused ring system similar to naphthyridine but with different nitrogen atom positions.
The uniqueness of this compound lies in its specific ring structure and substituents, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
227318-73-2 |
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Molecular Formula |
C14H16N4 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-methyl-1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridine |
InChI |
InChI=1S/C14H16N4/c1-9(2)8-18-10(3)17-12-7-16-11-5-4-6-15-13(11)14(12)18/h4-7,9H,8H2,1-3H3 |
InChI Key |
KRULLMMDEYYKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=C3C=CC=NC3=C2N1CC(C)C |
Origin of Product |
United States |
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